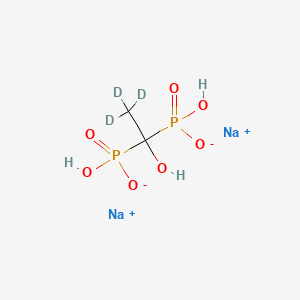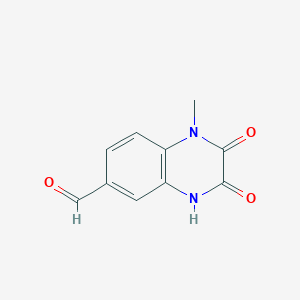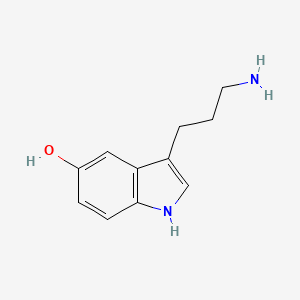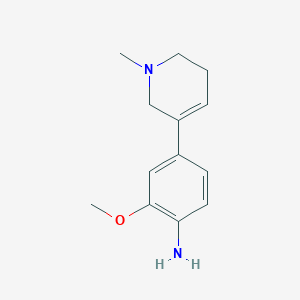![molecular formula C10H13NO3 B13868603 6-Methyl-3-[(1-methylethyl)oxy]-2-pyridinecarboxylic acid](/img/structure/B13868603.png)
6-Methyl-3-[(1-methylethyl)oxy]-2-pyridinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-3-[(1-methylethyl)oxy]-2-pyridinecarboxylic acid is an organic compound with a pyridine ring substituted with a methyl group, an isopropoxy group, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-[(1-methylethyl)oxy]-2-pyridinecarboxylic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Substitution Reactions: The introduction of the methyl and isopropoxy groups can be achieved through electrophilic aromatic substitution reactions. For example, the methyl group can be introduced using methyl iodide in the presence of a base, while the isopropoxy group can be introduced using isopropyl alcohol and a suitable catalyst.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, which involves the reaction of phenolates with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
Oxidation: Formation of 6-Methyl-3-[(1-methylethyl)oxy]-2-pyridinecarboxaldehyde or 6-Methyl-3-[(1-methylethyl)oxy]-2-pyridinecarboxylic acid.
Reduction: Formation of 6-Methyl-3-[(1-methylethyl)oxy]-2-pyridinemethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
6-Methyl-3-[(1-methylethyl)oxy]-2-pyridinecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 6-Methyl-3-[(1-methylethyl)oxy]-2-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
類似化合物との比較
Similar Compounds
2-Pyridinecarboxylic acid: Lacks the methyl and isopropoxy groups, making it less hydrophobic and potentially less bioactive.
3-Methyl-2-pyridinecarboxylic acid: Similar structure but lacks the isopropoxy group, which may affect its chemical reactivity and biological activity.
6-Methyl-2-pyridinecarboxylic acid: Lacks the isopropoxy group, which may influence its solubility and interaction with biological targets.
Uniqueness
6-Methyl-3-[(1-methylethyl)oxy]-2-pyridinecarboxylic acid is unique due to the presence of both the methyl and isopropoxy groups, which can enhance its lipophilicity and potentially improve its interaction with hydrophobic pockets in biological targets. This structural uniqueness may contribute to its distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC名 |
6-methyl-3-propan-2-yloxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO3/c1-6(2)14-8-5-4-7(3)11-9(8)10(12)13/h4-6H,1-3H3,(H,12,13) |
InChIキー |
DLNGDIXASZULNV-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C=C1)OC(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[(3-Methylpiperidin-1-yl)methyl]pyridin-2-amine](/img/structure/B13868524.png)

![9-[4-(1-Bromo-4-phenylcyclohexa-2,4-dien-1-yl)oxyphenyl]carbazole](/img/structure/B13868531.png)
![2-N-[2-(dimethylamino)ethyl]-6-N,6-N-dimethylpyridine-2,6-diamine](/img/structure/B13868538.png)


![1-[6-[(4-Methoxyphenyl)methylamino]pyridazin-3-yl]-5-methylpyrazole-4-carboxylic acid](/img/structure/B13868550.png)
![[2-[4-(Methylamino)-4-oxobutoxy]phenyl]boronic acid](/img/structure/B13868552.png)
![[2-Chloro-6-[(4-methoxyphenyl)methoxy]quinolin-3-yl]methanol](/img/structure/B13868561.png)


![methyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate](/img/structure/B13868573.png)

